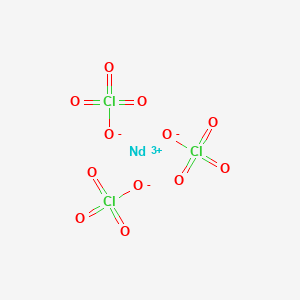
2-Heptylthiophene
Overview
Description
2-Heptylthiophene is an organosulfur compound with the formula C11H18S . It has a molecular weight of 182.326 . It is also known by other names such as 2-n-Heptylthiophene .
Synthesis Analysis
Thiophene derivatives, including 2-Heptylthiophene, have been synthesized through various methods. A recent review highlighted the synthesis of thiophene derivatives by heterocyclization of various substrates . Another method involves the use of trithiocarbonate anions (CS3 2-) generated in situ from CS2 and KOH in dimethyl sulfoxide, used as a novel S2-synthon for the synthesis of 2,5-disubstituted thiophenes from 1,3-butadiynes .Molecular Structure Analysis
The molecular structure of 2-Heptylthiophene can be viewed using Java or Javascript . The structure is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
2-Heptylthiophene has a molecular weight of 182.326 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis and Biological Activity
- Synthesis of 2-Aminothiophene Derivatives: Chemistry of 2-aminothiophenes, including derivatives of 2-heptylthiophene, is a dynamic field. These compounds exhibit significant biological activities such as antimicrobial, antifungal, anti-inflammatory, analgesic, antioxidant, and antitumor activities (Prasad et al., 2017).
Organic Electronics and Materials Science
- Electrochemical Synthesis and Characterization: Research on the electrochemical dimerization of 2-amino-3-cyano-4-phenylthiophene (a related derivative) in acetonitrile solutions, exploring its potential for creating regioregular oligomers and polymers (Ekinci et al., 2002).
- Crystallization Properties of Polythiophene Derivatives: Investigation into the crystal structure of polyselenophene analogs (related to polythiophene derivatives like 2-heptylthiophene) to understand their self-assembled structures and applications in various studies and uses (Li et al., 2011).
Chemistry and Catalysis
- Palladium-Catalyzed Decarboxylative C-H Bond Arylation: Study on the use of thiophene derivatives, including 2-heptylthiophene, in palladium-catalyzed reactions for synthesizing valuable 2-arylthiophenes, demonstrating their importance in organic synthesis and catalysis (Hu et al., 2012).
Photovoltaic and Sensing Applications
- Synthesis and Photovoltaic Properties: Synthesis of two-dimensional conjugated polythiophene derivatives for potential application in polymer solar cells, highlighting the versatility and efficiency of thiophene-based materials in photovoltaic applications (Wang et al., 2012).
- Room Temperature NO2 Sensing Properties: Development of polythiophene films for gas sensing, specifically for NO2 at room temperature, indicating the potential of thiophene-based materials in environmental monitoring and sensing technologies (Navale et al., 2014).
Safety And Hazards
properties
IUPAC Name |
2-heptylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18S/c1-2-3-4-5-6-8-11-9-7-10-12-11/h7,9-10H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGZOCMVJAJPMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172121 | |
| Record name | 2-Heptylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Heptylthiophene | |
CAS RN |
18794-78-0 | |
| Record name | 2-Heptylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18794-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Heptylthiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018794780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Heptylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-heptylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.694 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B97133.png)


![tetrasodium 2-[4-[2-[4-[[2-methyl-4-(7-sulphonato-2H-naphtho[1,2-d]triazol-2-yl)phenyl]azo]-2-sulphonatophenyl]vinyl]-3-sulphonatophenyl]-2H-naphtho[1,2-d]triazole-5-sulphonate](/img/structure/B97137.png)